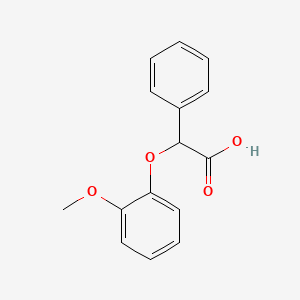

(o-Methoxyphenoxy)phenylacetic acid

Description

(o-Methoxyphenoxy)phenylacetic acid is a phenylacetic acid derivative characterized by an ortho-methoxyphenoxy substituent on the phenylacetic acid backbone. This compound is synthesized via hydrolysis of methyl 2-(2-formyl-6-methoxyphenoxy)-2-phenylacetate under alkaline conditions, yielding a solid product with a 78.57% yield .

Propriétés

Numéro CAS |

53498-61-6 |

|---|---|

Formule moléculaire |

C15H14O4 |

Poids moléculaire |

258.27 g/mol |

Nom IUPAC |

2-(2-methoxyphenoxy)-2-phenylacetic acid |

InChI |

InChI=1S/C15H14O4/c1-18-12-9-5-6-10-13(12)19-14(15(16)17)11-7-3-2-4-8-11/h2-10,14H,1H3,(H,16,17) |

Clé InChI |

LXLIMXAIDZLLPW-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=CC=C1OC(C2=CC=CC=C2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de l'acide (o-méthoxyphénoxy)phénylacétique implique généralement la réaction du méthoxybenzylcyanure avec de l'acide sulfurique concentré. Le processus comprend les étapes suivantes :

- Ajouter lentement et en continu du méthoxybenzylcyanure dans de l'acide sulfurique concentré à 30%-70% à une température de 90°C-150°C.

- Maintenir la préservation de la chaleur et la réaction de reflux.

- Contrôler le taux de conversion du nitrile et arrêter la réaction lorsque la teneur en composants nitriles résiduels est inférieure à 0,1%-1%.

- Refroidir les matières réactionnelles et séparer l'eau acide et le sel de la couche inférieure.

- Neutraliser la couche d'huile brune supérieure (acide méthoxyphénylacétique) jusqu'à un pH de 7,5-10.

- Ajouter du charbon actif pour l'adsorption et la décoloration, suivi d'une filtration.

- Acidifier le filtrat avec un acide inorganique jusqu'à un pH de 1-4, refroidir et précipiter sous agitation.

- Effectuer une filtration sous vide et laver le produit avec de l'eau claire, suivie d'une centrifugation et d'un séchage pour obtenir le produit fini.

Méthodes de production industrielle

La production industrielle de l'acide (o-méthoxyphénoxy)phénylacétique suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Le processus est conçu pour être simple, stable, à rendement élevé et rentable .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, l'acide (o-méthoxyphénoxy)phénylacétique est utilisé comme réactif dans diverses réactions de synthèse organique. Il sert d'intermédiaire dans la synthèse de molécules plus complexes.

Biologie

Mécanisme d'action

Le mécanisme d'action de l'acide (o-méthoxyphénoxy)phénylacétique implique son interaction avec diverses cibles moléculaires et voies. Le composé peut agir comme un antioxydant en donnant des électrons pour neutraliser les radicaux libres. Il peut également interagir avec les enzymes et les récepteurs, modulant leur activité et influençant les processus biologiques.

Applications De Recherche Scientifique

Chemistry

In chemistry, (o-Methoxyphenoxy)phenylacetic acid is used as a reagent in various organic synthesis reactions. It serves as an intermediate in the synthesis of more complex molecules .

Biology

Medicine

In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways .

Industry

Industrially, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Mécanisme D'action

The mechanism of action of (o-Methoxyphenoxy)phenylacetic acid involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by donating electrons to neutralize free radicals. It may also interact with enzymes and receptors, modulating their activity and influencing biological processes .

Comparaison Avec Des Composés Similaires

Table 1: Methoxy-Substituted Analogs

| Compound | Substituent Position | Key Activity | Relative Potency |

|---|---|---|---|

| (o-Methoxyphenoxy)phenylacetic acid | Ortho-methoxy | Not reported (inferred antiviral) | N/A |

| SN15/SN16 | Varied methoxy | Antiviral | Baseline |

| SN_23 | 3-Methoxy | Antiviral | 2–6× higher |

Halogenated Phenylacetic Acid Derivatives

Halogen substituents, particularly fluorine and chlorine, modulate activity and selectivity:

- 2-Fluorophenylacetic acid (SN17) : Substitution at the 2-position increased antiviral activity ≥2× compared to the 4-fluoro analog (SN18) .

Key Insight: Ortho-substituted halogens (e.g., 2-fluoro in SN_17) may improve target engagement compared to this compound, depending on the biological target’s hydrophobicity and steric requirements.

Hydroxylated and Other Polar Derivatives

Hydroxyl groups influence metabolic pathways and bioactivity:

- 4-Hydroxyphenylacetic acid : Found in Rubus pinfaensis and fungal metabolites, this compound is associated with bile acid modulation and antifungal properties .

- 3,4-Dihydroxyphenylacetic acid : A dopamine metabolite with anticancer activity, illustrating how dihydroxylation enhances redox activity and receptor interactions .

Comparison: The methoxyphenoxy group in this compound may confer greater metabolic stability than hydroxylated analogs, which are prone to phase II conjugation (e.g., glucuronidation) .

Structural Analogs and Bioisosteres

- Phenylpropanoic acid esters: SN_23’s superior antiviral activity over phenylacetic esters suggests that elongating the carbon chain improves target affinity .

- Acid bioisosteres: Derivatives of phenylacetic and phenylpropanoic acids exhibit multitarget antihyperglycemic effects, with molecular docking showing enhanced binding to PTP-1B and AR enzymes .

Table 2: Structural Modifications and Activity

| Modification | Example Compound | Therapeutic Area | Key Advantage |

|---|---|---|---|

| Methoxyphenoxy | Target compound | Antiviral (inferred) | Steric/electronic modulation |

| Phenylpropanoic acid | SN_23 | Antiviral | Increased chain flexibility |

| Dichlorophenoxy | Fenclofenac | Anti-inflammatory | Reduced side effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.